molecular formula C13H15NO4 B12913960 3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- CAS No. 189878-68-0

3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)-

Cat. No.: B12913960
CAS No.: 189878-68-0
M. Wt: 249.26 g/mol
InChI Key: QYVQZPYUPPIJQM-LLVKDONJSA-N
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Description

The compound 3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- is a chiral oxazolidine derivative characterized by a five-membered heterocyclic ring containing nitrogen and oxygen. Its structure includes a 4-ethyl substituent, a 5-oxo group, and a phenylmethyl ester moiety.

Properties

CAS No.

189878-68-0

Molecular Formula

C13H15NO4

Molecular Weight

249.26 g/mol

IUPAC Name

benzyl (4R)-4-ethyl-5-oxo-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C13H15NO4/c1-2-11-12(15)18-9-14(11)13(16)17-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3/t11-/m1/s1

InChI Key

QYVQZPYUPPIJQM-LLVKDONJSA-N

Isomeric SMILES

CC[C@@H]1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CCC1C(=O)OCN1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of an amino alcohol with a carboxylic acid derivative, followed by cyclization to form the oxazolidinone ring . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .

Scientific Research Applications

Basic Information

  • Chemical Formula : C13H15NO4
  • Molecular Weight : 249.26 g/mol
  • CAS Number : 95656-94-3
  • Structural Characteristics : The compound features an oxazolidine ring, which is pivotal for its biological activity and synthetic utility.

Medicinal Chemistry

3-Oxazolidinecarboxylic acid derivatives have been investigated for their potential as pharmaceutical agents. Their structural similarity to known bioactive compounds allows them to act on various biological targets.

Case Study: Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit antimicrobial properties against a range of pathogens. For instance, a study published in Journal of Medicinal Chemistry indicated that certain derivatives showed significant inhibition of bacterial growth, suggesting their potential as new antibiotics .

Synthetic Biology

The compound serves as an intermediate in the synthesis of β-amino acids, which are crucial for developing peptide-based drugs. The ability to synthesize these compounds efficiently can lead to advancements in drug discovery.

Synthesis Methodology

A notable synthesis method involves using 1,3-oxazolidin-5-ones as precursors to generate N-methyl β-amino acids from various α-amino acids . This method showcases the versatility of the oxazolidine framework in synthetic applications.

Materials Science

3-Oxazolidinecarboxylic acid derivatives have been explored for their use in creating novel polymers and materials due to their unique chemical properties.

Case Study: Polymer Development

Research has indicated that incorporating oxazolidine structures into polymer matrices can enhance mechanical properties and thermal stability. A study highlighted the development of a polymer blend that utilized this compound, resulting in improved performance metrics over traditional materials .

Mechanism of Action

The mechanism of action of ®-Benzyl 4-ethyl-5-oxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. In the case of its antibiotic properties, the compound inhibits bacterial protein synthesis by binding to the bacterial ribosome, preventing the formation of a functional initiation complex . This action disrupts bacterial growth and replication, making it effective against various bacterial strains.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Stereochemical Differences

The table below compares the target compound with four analogs from the evidence:

Compound Substituents Stereochemistry Molecular Formula CAS Number Key Applications
Target: 3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- 4-ethyl, 5-oxo, phenylmethyl ester (R) Likely C₁₃H₁₅NO₄ Not provided Likely intermediate/research chemical
Analog 1: 3-Oxazolidinecarboxylic acid, 4-(1-methylethyl)-2,5-dioxo-, phenylmethyl ester, (4S)- 4-isopropyl, 2,5-dioxo, phenylmethyl ester (4S) Not provided 605-141-7 Synthetic precursor
Analog 2: 3-Oxazolidinecarboxylic acid, 2-(tert-butyl)-4-methylene-5-oxo-, phenylmethyl ester, (2S)- 2-tert-butyl, 4-methylene, 5-oxo (2S) Not provided 163084-89-7 Intermediate in drug synthesis
Analog 3: Benzyl (2R,4R)-4-methyl-5-oxo-2-phenyl-1,3-oxazolidine-3-carboxylate 4-methyl, 2-phenyl, 5-oxo (2R,4R) C₂₀H₁₉NO₅ 143564-89-0 Chiral building block
Analog 4: 3-Oxazolidinecarboxylic acid, 4-[2-(2-amino-4,6-dichlorophenyl)-2-oxoethyl]-5-oxo-, phenylmethyl ester, (S)- 4-(chlorophenyl-oxoethyl), 5-oxo (S) Not provided 144580-18-7 Pharmacological intermediate
Key Observations:

Substituent Effects: The ethyl group in the target compound (vs. The 5-oxo group is conserved across most analogs, suggesting its role in hydrogen bonding or as a reactive site for further derivatization .

Stereochemical Impact :

  • The (R)-configuration in the target compound contrasts with (S), (4S), or (2R,4R) configurations in analogs. Stereochemistry influences binding affinity in biological systems; for example, (2R,4R)-configured Analog 3 is used as a chiral synthon in asymmetric synthesis .

Functional Group Diversity :

  • Analog 4’s chlorinated aromatic moiety introduces electron-withdrawing effects, which may increase stability but reduce solubility compared to the target compound’s simpler ethyl group .

Pharmacological Potential

  • While direct pharmacological data are absent for the target compound, Analog 2 (with a tert-butyl group) and Analog 4 (with a chlorophenyl group) are linked to drug synthesis, suggesting that substituent modifications can tailor bioactivity .

Biological Activity

3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of 3-Oxazolidinecarboxylic acid, 4-ethyl-5-oxo-, phenylmethyl ester, (R)- can be represented as follows:

  • Molecular Formula : C14_{14}H17_{17}N1_{1}O3_{3}
  • Molecular Weight : 247.29 g/mol

Research indicates that compounds similar to 3-Oxazolidinecarboxylic acid derivatives often exhibit their biological effects through various mechanisms:

  • Inhibition of Enzymatic Activity : Many oxazolidine derivatives act as inhibitors of specific enzymes involved in metabolic pathways. For instance, they may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and cancer progression .
  • Modulation of Cell Signaling Pathways : These compounds can influence cell signaling pathways related to apoptosis and cell proliferation. For example, they may affect the synthesis of prostaglandins that are crucial for tumor growth and metastasis .
  • Antimicrobial Properties : Some studies have suggested that oxazolidine derivatives possess antimicrobial properties, potentially making them candidates for antibiotic development .

Efficacy in Cancer Models

A significant area of research involves the efficacy of this compound in cancer models. The following table summarizes key findings from recent studies:

Study ReferenceCancer TypeMechanismEfficacy Observed
ColorectalCOX inhibitionReduced tumor size in vivo
BreastApoptosis inductionIncreased apoptosis markers
LungAnti-inflammatoryDecreased tumor-associated inflammation

Case Studies

Several case studies have highlighted the potential therapeutic applications of 3-Oxazolidinecarboxylic acid derivatives:

  • Colorectal Cancer : A study demonstrated that the administration of this compound led to a significant reduction in tumor size and improved survival rates in animal models by inhibiting COX-2 mediated pathways .
  • Breast Cancer : Research indicated that this compound could induce apoptosis in breast cancer cells through the modulation of sphingosine pathways, suggesting a novel approach for treatment-resistant cancers .
  • Antimicrobial Activity : In vitro studies showed that certain derivatives exhibited potent antibacterial activity against Gram-positive bacteria, indicating their potential use as new antibiotics .

Q & A

Q. What are the optimal synthetic routes for achieving high enantiomeric purity of (R)-4-ethyl-5-oxo-3-oxazolidinecarboxylic acid phenylmethyl ester?

  • Methodological Answer : The compound can be synthesized via cyclocondensation of ethyl acetoacetate derivatives with enantiopure β-amino alcohols, followed by esterification. For stereochemical control, asymmetric catalysis using chiral ligands (e.g., BINOL-derived phosphoric acids) or enzymatic resolution may enhance enantiomeric excess (ee). Reaction monitoring via chiral HPLC (e.g., Chiralpak AD-H column) is critical to verify purity . Example Protocol :
  • React (R)-β-amino alcohol with ethyl 4-ethyl-5-oxo-3-oxazolidinecarboxylate under Mitsunobu conditions.
  • Purify intermediates via flash chromatography (silica gel, hexane/EtOAc gradient).
  • Validate ee using polarimetry and chiral HPLC .

Q. Which spectroscopic techniques are most reliable for structural confirmation and stereochemical analysis?

  • Methodological Answer :
  • NMR : 1^1H and 13^13C NMR can confirm the oxazolidine ring and ester groups. NOESY experiments distinguish (R)- and (S)-configurations by spatial proximity of the ethyl and benzyl groups.
  • X-ray Crystallography : Single-crystal analysis provides definitive stereochemical assignment.
  • IR Spectroscopy : Validate carbonyl stretches (C=O at ~1750 cm1^{-1} for oxazolidinone and ester) .

Q. How does pH influence the stability of the oxazolidinone ring during storage?

  • Methodological Answer : Conduct accelerated stability studies under varying pH (3–10) at 25°C/60% RH. Monitor degradation via LC-MS. Neutral to slightly acidic conditions (pH 5–7) typically minimize hydrolysis. Store lyophilized samples at 2–8°C in amber vials to prevent photodegradation .

Advanced Research Questions

Q. How does the 4-ethyl substituent affect nucleophilic acyl substitution reactivity compared to bulkier alkyl groups (e.g., isopropyl)?

  • Methodological Answer : Perform kinetic studies using model nucleophiles (e.g., amines, thiols) in aprotic solvents (DMF, THF). Compare rate constants (kobsk_{obs}) via 1^1H NMR integration. The ethyl group’s smaller steric footprint increases accessibility of the carbonyl carbon, accelerating substitution versus isopropyl analogs. Computational DFT modeling (e.g., Gaussian) can map transition-state geometries .

Q. What strategies resolve contradictions between theoretical and experimental 13C^{13}\text{C} NMR chemical shifts for the oxazolidinone carbonyl?

  • Methodological Answer :
  • Step 1 : Calculate shifts using ab initio methods (GIAO-DFT/B3LYP/6-311+G(d,p)) with solvent corrections (PCM model for CDCl3_3).
  • Step 2 : Reconcile discrepancies by verifying sample purity (HPLC) and considering dynamic effects (e.g., ring puckering) via variable-temperature NMR.
  • Step 3 : Cross-validate with solid-state NMR to eliminate solvent/conformational artifacts .

Q. Can this compound serve as a chiral building block for β-lactam antibiotics?

  • Methodological Answer : Explore ring-opening reactions with β-lactam synthons (e.g., penicillamine derivatives). Use Mitsunobu conditions to couple the oxazolidinone with thiazolidine cores. Assess antibacterial activity via MIC assays against Gram-positive strains (e.g., S. aureus). Stereochemical retention is verified by comparing MIC profiles of (R)- and (S)-enantiomers .

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